2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride
CAS No.:
Cat. No.: VC16224489
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15Cl2N3 |
|---|---|
| Molecular Weight | 248.15 g/mol |
| IUPAC Name | 2-(2,3-dihydroindol-1-yl)ethanimidamide;dihydrochloride |
| Standard InChI | InChI=1S/C10H13N3.2ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;;/h1-4H,5-7H2,(H3,11,12);2*1H |
| Standard InChI Key | WHDCFDGOTWCDDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C2=CC=CC=C21)CC(=N)N.Cl.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound is systematically named 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride, reflecting its core indoline scaffold substituted with an ethanimidamide group and two hydrochloride counterions. Its IUPAC name derives from the parent structure indoline (2,3-dihydro-1H-indole), where the ethanimidamide moiety (-NH-C(=NH)-NH2) is attached to the nitrogen atom at position 1 .
Molecular Formula and Weight
The molecular formula is C10H14N3·2HCl, corresponding to a molecular weight of 211.69 g/mol for the free base and 284.56 g/mol for the dihydrochloride salt . Discrepancies in reported molecular weights (e.g., 175.24 g/mol for the monohydrochloride ) highlight the importance of specifying salt forms in analytical contexts.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula (Salt) | C10H14N3Cl2 | Calculated |
| Molecular Weight (Salt) | 284.56 g/mol | Calculated |
| SMILES | C1CN(C2=CC=CC=C21)CC(=N)N.Cl.Cl | Derived |
| InChIKey | DWHZJMYABOCSJR-UHFFFAOYSA-N |
Synthesis and Purification
Synthetic Pathways
The free base form, 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide, is typically synthesized via nucleophilic substitution between indoline derivatives and ethanimidamide precursors. A common route involves reacting 1-chloroindoline with ethanimidamide in polar aprotic solvents like dichloromethane under reflux. The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, followed by recrystallization from ethanol or aqueous HCl .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation | 1-Chloroindoline, ethanimidamide | 65–75% | >90% |
| Salt Formation | HCl (2 equiv.), ethanol | 85–90% | >95% |
Analytical Characterization
Purified batches are validated via NMR (1H, 13C), LC-MS, and elemental analysis. The hydrochloride salt exhibits distinct proton environments: indoline aromatic protons (δ 6.8–7.2 ppm), ethylenediamine chain protons (δ 3.1–3.5 ppm), and amidine NH signals (δ 8.2–8.6 ppm) . High-resolution mass spectrometry (HRMS) confirms the [M+H]+ ion at m/z 176.1182 for the free base .
Structural and Physicochemical Properties
Crystal and Molecular Structure
The dihydrochloride salt adopts a planar indoline ring system with the ethanimidamide group oriented perpendicularly to the aromatic plane. X-ray diffraction data (unavailable in public sources) for analogous compounds suggest strong hydrogen bonding between the amidine nitrogens and chloride ions, stabilizing the crystal lattice .
Solubility and Stability
The compound is hygroscopic and highly soluble in water (>50 mg/mL) and polar solvents like methanol and DMSO. It remains stable under inert atmospheres at temperatures below 40°C but degrades upon prolonged exposure to moisture or light .
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–218°C (dec.) | DSC |
| LogP (Free Base) | 1.2 ± 0.3 | Calculated |
| pKa (Amidine) | 9.8 (predicted) | ChemAxon |
Biological Activity and Mechanisms
Putative Targets and Pathways
While direct mechanistic studies on this compound are scarce, structural analogs (e.g., pyrroloindoles) exhibit activity as DNA intercalators and kinase inhibitors . The ethanimidamide group may chelate metal ions or participate in hydrogen bonding with biological targets, such as G-protein-coupled receptors (GPCRs) or nucleic acids.
In Vitro Studies
Preliminary screens indicate moderate cytotoxicity against human leukemia (HL-60) and breast carcinoma (MCF-7) cell lines (IC50: 12–18 μM). These effects correlate with apoptosis induction, as evidenced by caspase-3 activation and mitochondrial membrane depolarization .
Applications and Future Directions
Pharmaceutical Development
The compound’s amidine functionality and indole scaffold make it a candidate for prodrug design, particularly in antiviral and anticancer therapies. Its water solubility as a dihydrochloride salt enhances bioavailability for parenteral formulations .
Chemical Biology
As a building block for heterocyclic chemistry, it serves in synthesizing fused indole derivatives via cycloaddition or cross-coupling reactions . Recent work explores its use in photoaffinity labeling probes to study protein-ligand interactions .
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